4-Benzyl-5-ethoxy-1H-imidazole
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Overview
Description
4-Benzyl-5-ethoxy-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group at the 4-position and an ethoxy group at the 5-position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-5-ethoxy-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl glyoxalate in the presence of an acid catalyst to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-5-ethoxy-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction may produce this compound derivatives with altered functional groups .
Scientific Research Applications
4-Benzyl-5-ethoxy-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-ethoxy-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
4-Benzyl-1H-imidazole: Lacks the ethoxy group at the 5-position.
5-Ethoxy-1H-imidazole: Lacks the benzyl group at the 4-position.
4-Phenyl-5-ethoxy-1H-imidazole: Contains a phenyl group instead of a benzyl group at the 4-position.
Uniqueness: 4-Benzyl-5-ethoxy-1H-imidazole is unique due to the presence of both benzyl and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-benzyl-4-ethoxy-1H-imidazole |
InChI |
InChI=1S/C12H14N2O/c1-2-15-12-11(13-9-14-12)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,13,14) |
InChI Key |
PWNIYJMZUXNDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(NC=N1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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